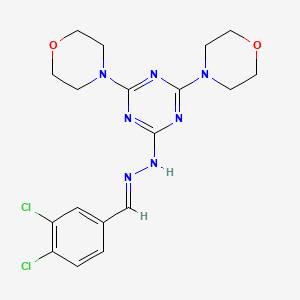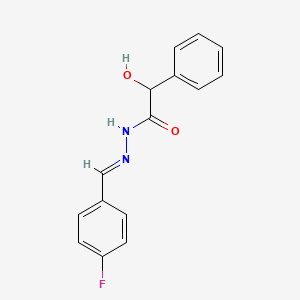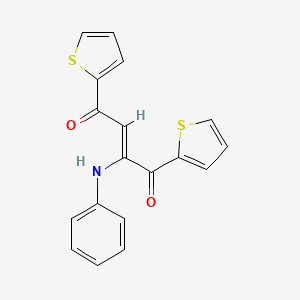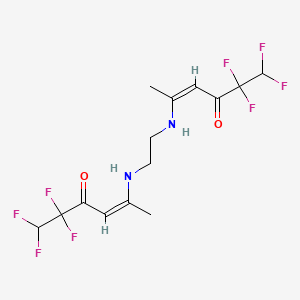![molecular formula C17H15ClN4O7 B3862282 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid](/img/structure/B3862282.png)
4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid
Vue d'ensemble
Description
4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid, also known as CDNB, is a synthetic compound that is widely used in scientific research. This compound is known for its ability to act as a substrate for glutathione transferase enzymes, which are involved in the detoxification of xenobiotic compounds in the body.
Mécanisme D'action
The mechanism of action of 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid involves its conjugation with glutathione by glutathione transferase enzymes. The reaction between this compound and glutathione results in the formation of a conjugate that is more water-soluble and easier to excrete from the body. This reaction is catalyzed by glutathione transferase enzymes, which are present in high levels in the liver and other organs involved in detoxification processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in scientific research. In vitro studies have shown that this compound can induce oxidative stress and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. This compound has also been shown to have anti-inflammatory effects in animal models, which may have implications for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid has a number of advantages for lab experiments. It is a small molecule that is easy to work with and produces a measurable product upon conjugation with glutathione. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound has some limitations for lab experiments. It is not a natural substrate for glutathione transferase enzymes, which may limit its relevance to physiological processes. This compound is also not very water-soluble, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are a number of future directions for the use of 4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid in scientific research. One potential application is in the development of new cancer therapies. This compound has been shown to induce apoptosis in cancer cells, and further research could explore its potential as a cancer treatment. Another future direction is in the development of new anti-inflammatory drugs. This compound has been shown to have anti-inflammatory effects in animal models, and further research could explore its potential as a treatment for inflammatory diseases such as arthritis. Finally, future research could explore the use of this compound as a model substrate for other enzymes involved in detoxification processes, such as cytochrome P450 enzymes.
Applications De Recherche Scientifique
4-[(2-{[(4-chlorophenyl)amino]carbonyl}-4,6-dinitrophenyl)amino]butanoic acid is commonly used as a substrate for glutathione transferase enzymes in scientific research. Glutathione transferases are a family of enzymes that are involved in the detoxification of xenobiotic compounds in the body. These enzymes catalyze the conjugation of glutathione to xenobiotic compounds, which makes them more water-soluble and easier to excrete from the body. This compound is used as a model substrate for glutathione transferase enzymes because it is a small molecule that is easy to work with and produces a measurable product upon conjugation with glutathione.
Propriétés
IUPAC Name |
4-[2-[(4-chlorophenyl)carbamoyl]-4,6-dinitroanilino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O7/c18-10-3-5-11(6-4-10)20-17(25)13-8-12(21(26)27)9-14(22(28)29)16(13)19-7-1-2-15(23)24/h3-6,8-9,19H,1-2,7H2,(H,20,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRPJZVQDGIPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NCCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B3862207.png)
![4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B3862213.png)
![phenyl(4-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3862220.png)
![3-nitrobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3862227.png)


![3,5-dimethyl-1-(3-nitrobenzoyl)-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B3862266.png)
![{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}(3,4,5-trimethoxybenzyl)amine hydrochloride](/img/structure/B3862270.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4-butylcyclohexanecarboxylate](/img/structure/B3862275.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3862276.png)
![1-(3-methylphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3862285.png)


![3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3862305.png)
